N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide
Description
Properties
CAS No. |
102479-05-0 |
|---|---|
Molecular Formula |
C21H19NO2S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H19NO2S/c1-15-7-10-19(11-8-15)25(23,24)22(2)18-9-12-21-17(14-18)13-16-5-3-4-6-20(16)21/h3-12,14H,13H2,1-2H3 |
InChI Key |
ONLPUFUBUBWAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
Aryl halides (e.g., 2-bromo-9,9-dimethylfluorene) react with ammonia or protected amines in the presence of palladium catalysts. For example:
-
Reagents : 2-Bromo-9,9-dimethylfluorene, ammonia, Pd₂(dba)₃, s-PHOS ligand, sodium tert-butoxide.
-
Conditions : Toluene solvent, reflux at 105–110°C under nitrogen.
-
Yield : 80% after column chromatography and recrystallization.
This method benefits from high regioselectivity and tolerance for bulky substituents. Single-crystal X-ray analysis confirms the amine’s structure.
Reductive Amination
Alternative routes involve nitro group reduction. For instance, 7-nitro-9,9-dimethylfluorene is reduced using hydrazine or hydrogenation catalysts:
-
Reagents : 7-Nitro-9,9-dimethylfluorene, hydrazine hydrate, palladium on carbon.
Sulfonamide Formation via Nucleophilic Substitution
The fluorenyl amine is subsequently reacted with 4-methylbenzenesulfonyl chloride to form the target sulfonamide.
Classical Sulfonylation
Polymer-Mediated Sulfonylation
Crosslinked poly(4-vinylpyridine) ([P4-VP]) enhances reaction efficiency by acting as a base and phase-transfer catalyst:
-
Reagents : Amine, sulfonyl chloride, [P4-VP], acetonitrile.
-
Conditions : Reflux for 4–6 hours.
Advanced Catalytic Systems
Palladium and copper catalysts enable one-pot syntheses or tandem reactions.
Palladium-Catalyzed Coupling
Arylboronic acids or stannanes couple with sulfonamides under Suzuki-Miyaura conditions:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
Structural Characterization and Optimization
Spectroscopic Analysis
Crystallography
Single-crystal X-ray diffraction confirms the planar fluorene system and sulfonamide geometry. The N–S bond length is ~1.63 Å, consistent with sp³ hybridization.
Thermogravimetric Analysis (TGA)
The compound exhibits thermal stability up to 250°C, making it suitable for high-temperature applications.
Comparative Data for Preparation Methods
Challenges and Solutions
-
Low Solubility : Use polar aprotic solvents (DMF, DMSO) or sonication to enhance dissolution.
-
Byproduct Formation : Employ excess sulfonyl chloride (1.2 eq) and rigorous drying to minimize hydrolysis.
-
Catalyst Deactivation : Additives like TBAB (tetrabutylammonium bromide) stabilize palladium species.
Applications and Derivatives
The sulfonamide’s electron-withdrawing properties make it valuable in:
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanocomposites
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorene-Based Sulfonamides
N-(9H-Fluoren-2-yl)-prop-2-ynamide Derivatives (5i, 5j)
- Structure : These compounds feature cyclohexylcarbamoyl and methoxyphenyl groups at the propiolamide position.
- Key Properties :
- Applications : Explored for chiral ligand design in asymmetric catalysis .
N,N′-Didecyl-9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide
- Structure : Contains dual sulfonamide groups and a phenylhydrazone linker.
Indole-Substituted Sulfonamides
N-(5-Fluoro-1-methylindol-2-yl)-N,4-dimethylbenzenesulfonamide (3ma)
- Synthesis : 72% yield via electrochemical C–H amidation; purified by silica chromatography .
- Physical Properties :
N-(6-Chloro-1-methylindol-2-yl)-N,4-dimethylbenzenesulfonamide (3qa)
Heterocyclic and Aromatic Derivatives
N-(1-Benzo[b]thiophen-2-yl-ethyl)-N,4-dimethylbenzenesulfonamide (21)
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
Substituent Effects on Physical and Chemical Properties
Melting Points
Biological Activity
N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial and antitumor properties, along with relevant research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C21H19NO2S
- Molecular Weight : 357.45 g/mol
- Structural Features : The compound features a fluorenyl group attached to a dimethylbenzenesulfonamide moiety, which enhances its lipophilicity and may influence its biological activity compared to simpler sulfonamides.
2. Antitumor Activity
Preliminary studies have suggested that this compound may have antitumor effects. Similar sulfonamide compounds have been shown to induce apoptosis in cancer cells through mechanisms such as DNA cross-linking and tubulin polymerization inhibition .
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Protein Modification : It could potentially modify proteins through covalent bonding, influencing their activity and function.
Case Study 1: Antitumor Efficacy
A study examining the biological activity of related compounds revealed moderate cytotoxicity against human tumor cell lines. The mechanisms identified included inhibition of tubulin polymerization and induction of apoptosis . Although direct studies on this compound are scarce, its structural similarity to these compounds suggests potential efficacy.
Case Study 2: Enzyme Interaction Studies
Research focusing on enzyme interactions has highlighted the potential of sulfonamide derivatives in inhibiting specific enzymes related to cancer metabolism. These interactions can lead to significant alterations in tumor growth dynamics.
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| N,N-Dimethylbenzenesulfonamide | C8H11NO2S | Lacks fluorenyl group; simpler structure |
| 4-Fluoro-N,N-dimethylbenzenesulfonamide | C8H10FNO2S | Contains fluorine; different reactivity |
| N-(p-Toluenesulfonyl)-N-methylamine | C8H11NO2S | Methylamine instead of dimethyl; different activity |
The presence of the fluorenyl moiety in this compound enhances its lipophilicity and may contribute to unique interactions within biological systems compared to simpler sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
